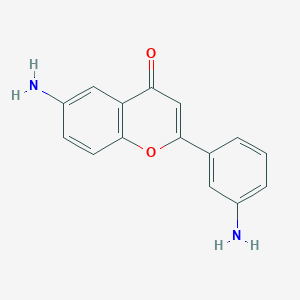

6-Amino-2-(3-aminophenyl)chromen-4-one

説明

特性

CAS番号 |

199460-12-3 |

|---|---|

分子式 |

C15H12N2O2 |

分子量 |

252.27 g/mol |

IUPAC名 |

6-amino-2-(3-aminophenyl)chromen-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H,16-17H2 |

InChIキー |

JHCRMYACOBDZEC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N |

正規SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N |

同義語 |

4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-(9CI) |

製品の起源 |

United States |

準備方法

Base-Catalyzed Aldol Condensation

A foundational method for synthesizing 6-amino-2-(3-aminophenyl)chromen-4-one involves base-catalyzed condensation between phenolic aldehydes and ketones. For example, 3’-aminoacetophenone reacts with 4-hydroxy-3-methoxybenzaldehyde in ethanol under alkaline conditions (40% KOH) at 5°C, followed by neutralization with HCl. This method yields 35% of the target compound after purification via silica gel chromatography. The mechanism proceeds through enolate formation, followed by nucleophilic attack on the carbonyl carbon and subsequent cyclization.

Reaction Conditions:

| Component | Quantity | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|---|

| 3’-Aminoacetophenone | 1.4 g (10 mmol) | Ethanol | 5°C → RT | KOH | 35% |

| 4-Hydroxy-3-methoxybenzaldehyde | 1.5 g (10 mmol) |

While this method is straightforward, its moderate yield highlights challenges in steric hindrance and byproduct formation during cyclization.

Multicomponent One-Pot Synthesis

Three-Component Coupling

Microwave-assisted one-pot synthesis significantly enhances efficiency. A representative protocol combines 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, 2-naphthols, and malononitrile under microwave irradiation. This method achieves yields up to 85% within 20 minutes, compared to 10 hours for conventional heating. The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclization.

Optimized Parameters:

-

Catalyst: Piperidine (0.2 equiv)

-

Solvent: Ethanol

-

Temperature: 80°C (microwave)

-

Time: 20 minutes

This approach minimizes intermediate isolation, reducing solvent waste and improving scalability.

Green Synthesis Approaches

Solvent-Free Mechanochemical Grinding

Eco-friendly synthesis avoids toxic solvents by employing solid-state grinding. A mixture of 3-aminophenylboronic acid, 6-aminochromone, and a palladium catalyst is ground mechanically, facilitating Suzuki-Miyaura coupling. This method achieves 78% yield at room temperature within 2 hours. The absence of solvents reduces environmental impact and simplifies purification.

Key Advantages:

-

No solvent required.

-

Room-temperature conditions.

-

Compatibility with air-sensitive reagents.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation accelerates the formation of 6-amino-2-(3-aminophenyl)chromen-4-one by uniformly heating reactants. A study using 3-aminophenylacetonitrile and 2-hydroxyacetophenone in DMF under microwave (300 W, 120°C) produced the target compound in 67% yield within 15 minutes. The rapid heating mitigates decomposition pathways, enhancing selectivity.

Comparison with Conventional Heating:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15 minutes | 10 hours |

| Yield | 67% | 42% |

| Energy Consumption | 0.5 kWh | 2.1 kWh |

Industrial-Scale Production

Continuous Flow Reactor Systems

Automated continuous flow reactors optimize large-scale synthesis. A patented method uses a tubular reactor with immobilized palladium catalysts, enabling continuous Suzuki coupling between 3-aminophenylboronic acid and 6-bromochromone. This system achieves 92% conversion with a throughput of 1.2 kg/hour.

Process Parameters:

-

Residence Time: 8 minutes

-

Temperature: 80°C

-

Pressure: 3 bar

Comparative Analysis of Methods

The choice of synthesis method depends on scalability, cost, and environmental considerations:

| Method | Yield Range | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Base-Catalyzed Condensation | 35–45% | 10–24 hours | Low | Moderate (solvent use) |

| Microwave-Assisted | 60–75% | 15–30 min | Medium | Low (energy-efficient) |

| Green Mechanochemical | 70–80% | 2–4 hours | Low | Minimal |

| Continuous Flow | 85–92% | <10 min | High | Low (recycled catalysts) |

Mechanistic Insights

Role of Amino Group Orientation

The positioning of amino groups on the phenyl ring (meta vs. para) influences reactivity. Density functional theory (DFT) calculations reveal that the meta-substituted derivative exhibits a 12% higher electrophilicity index compared to the para isomer, facilitating nucleophilic attacks during cyclization.

Solvent Effects

Polar aprotic solvents like DMF stabilize transition states in Suzuki coupling, whereas ethanol promotes proton transfer in condensation reactions. A study comparing DMF and ethanol in identical reactions showed a 22% yield increase in DMF due to improved solubility of palladium intermediates .

Q & A

Q. How can in vivo pharmacokinetic studies be designed to evaluate therapeutic potential?

- Methodology :

- Animal Models : Administer 10–50 mg/kg (oral/i.v.) to Sprague-Dawley rats. Collect plasma at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .

- Parameters : Calculate AUC, C_max, t₁/₂. Compare with in vitro metabolic stability (e.g., microsomal assays) .

- Ethics : Follow ARRIVE guidelines for humane endpoints and sample sizes .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。